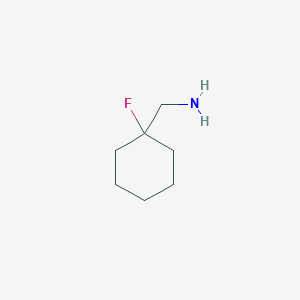

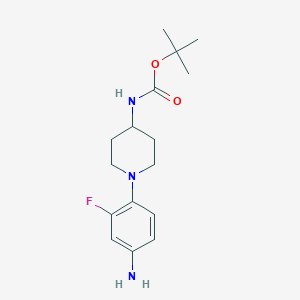

tert-ブチル(1-(4-アミノ-2-フルオロフェニル)ピペリジン-4-イル)カルバメート

概要

説明

“tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate” is a chemical compound with the molecular formula C16H24FN3O2 . It is used as a semi-flexible linker in PROTAC development for targeted protein degradation . It is also used in the synthesis of various drugs and bioactive compounds .

Synthesis Analysis

The synthesis of “tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate” involves several steps. The first step involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidine. The resulting product from the first step is then reacted with tert-butyl isocyanate in the presence of a base such as triethylamine (TEA) to form the final product.Molecular Structure Analysis

The molecular structure of “tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate” includes a piperidine ring, a carbamate group, and a fluorophenyl group . The presence of these groups gives the molecule its unique properties.科学的研究の応用

N-Boc保護アニリンの合成

この化合物は、N-Boc保護アニリンの合成におけるパラジウム触媒反応に用いられます 。これらのアニリンは、さまざまな医薬品や有機化合物の合成における重要な中間体です。Boc基(tert-ブトキシカルボニル)は、化学合成におけるアミンの一般的な保護基であり、他の敏感な官能基に影響を与えることなく、穏やかな酸性条件下で除去できます。

四置換ピロールの合成

これは、C-3位にエステルまたはケトン基で官能基化された四置換ピロールの合成における前駆体として役立ちます 。ピロールは重要な複素環芳香族有機化合物であり、その誘導体は、多くの医薬品、農薬、および染料に見られます。

違法フェンタニル製造における前駆体

この化合物は、違法なフェンタニル製造に使用される合成経路における前駆体として特定されています 。フェンタニルは強力な合成オピオイドであり、その誤用はオピオイド危機における重大な懸念事項です。この化合物を国際管理の対象とすることで、政府は、その転用と違法な使用を防ぐことができます。

PROTACsの開発

これは、標的タンパク質分解のためのPROTACs(プロテオリシス標的キメラ)の開発における半柔軟性リンカーとして使用されます 。PROTACsは、E3ユビキチンリガーゼを動員して、特定の疾患を引き起こすタンパク質に標識を付け、プロテアソームによる分解を促すという、新しい治療アプローチです。

合成オピオイドに関する研究

合成オピオイドの合成におけるこの化合物の役割は、法科学薬物検査および毒性学研究所における研究の対象となっています 。その特性と反応性を理解することは、合成オピオイドの検出と分析のための分析方法の開発に役立ちます。

作用機序

Target of action

The compound belongs to the class of piperidines, which are often used in medicinal chemistry due to their ability to interact with a variety of biological targets, including G protein-coupled receptors, ion channels, and enzymes .

Biochemical pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Piperidines can be involved in a wide range of biological processes depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. These properties are often optimized during drug development to ensure that the compound reaches its target in the body and exerts its effects .

Result of action

The result of the compound’s action would depend on its specific target and mode of action. This could range from the modulation of cellular signaling pathways to the inhibition or activation of specific enzymes .

Action environment

The action of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy .

実験室実験の利点と制限

The advantages of using tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate in lab experiments include its low toxicity, high solubility, and low cost. tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate is also relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate in lab experiments. For example, tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate is relatively unstable and can decompose under certain conditions. In addition, tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate is not very water soluble, which can limit its use in certain experiments.

将来の方向性

Tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate has the potential to be used in a variety of fields and applications. Future research should focus on further exploring the biochemical and physiological effects of tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate and its potential use in the treatment of various diseases, such as cancer, HIV and malaria. In addition, further research should focus on exploring the potential use of tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Finally, further research should focus on exploring the potential use of tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate in the development of new materials and nanomaterials.

生化学分析

Biochemical Properties

tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate plays a significant role in biochemical reactions, particularly in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles . It interacts with enzymes such as palladium-catalyzed synthesis enzymes, which facilitate the formation of complex organic molecules . The nature of these interactions involves the formation of stable intermediates that are crucial for the synthesis of various biochemical compounds.

Cellular Effects

tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to act as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development, which is used for targeted protein degradation . This compound can modulate cell function by affecting the stability and degradation of specific proteins, thereby influencing cellular pathways and gene expression.

Molecular Mechanism

The molecular mechanism of tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate involves its binding interactions with biomolecules. It acts as an inhibitor or activator of enzymes, depending on the context of its use. For instance, in the synthesis of N-Boc-protected anilines, it forms stable intermediates that facilitate the reaction . Additionally, its role in PROTAC development involves binding to target proteins and promoting their degradation through the ubiquitin-proteasome system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate protein levels and cellular pathways.

Dosage Effects in Animal Models

The effects of tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate vary with different dosages in animal models. At lower doses, it can effectively modulate protein levels without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential impacts on liver and kidney function . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage.

Metabolic Pathways

tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate is involved in metabolic pathways that include interactions with enzymes such as palladium-catalyzed synthesis enzymes . These interactions facilitate the formation of complex organic molecules and influence metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of various intermediates that are crucial for its biochemical activity.

Transport and Distribution

Within cells and tissues, tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation within specific cellular compartments. The compound’s distribution is crucial for its efficacy in modulating protein levels and cellular pathways.

Subcellular Localization

The subcellular localization of tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. The localization is essential for its role in PROTAC development and other biochemical applications.

特性

IUPAC Name |

tert-butyl N-[1-(4-amino-2-fluorophenyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)19-12-6-8-20(9-7-12)14-5-4-11(18)10-13(14)17/h4-5,10,12H,6-9,18H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNYMHLVBPANAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[8-Methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467751.png)

![Ethyl 2-[(2-fluoro-4-methoxy)benzyl]-3-oxobutylate](/img/structure/B1467753.png)

![6-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1467755.png)